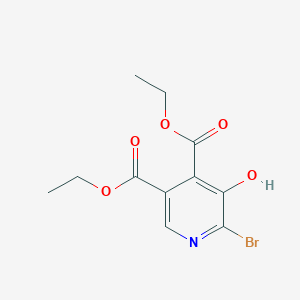
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine, hydroxyl, and diethyl ester functional groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 6-bromo-5-hydroxypyridine-3,4-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield the diethyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Diethyl 6-bromo-5-oxopyridine-3,4-dicarboxylate.
Reduction: Diethyl 5-hydroxypyridine-3,4-dicarboxylate.
Substitution: Diethyl 6-azido-5-hydroxypyridine-3,4-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate is primarily determined by its functional groups. The bromine atom can participate in halogen bonding interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity to molecular targets such as enzymes and receptors. Additionally, the ester groups can undergo hydrolysis to release the active carboxylic acid derivatives, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound shares the bromine and ester functional groups but has an indole ring instead of a pyridine ring.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound lacks the bromine and hydroxyl groups but has similar ester functionalities.
Uniqueness
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H12BrNO5 |
|---|---|
Molekulargewicht |
318.12 g/mol |
IUPAC-Name |
diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C11H12BrNO5/c1-3-17-10(15)6-5-13-9(12)8(14)7(6)11(16)18-4-2/h5,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
XEGVJTSJJBYECB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C(=C1C(=O)OCC)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)

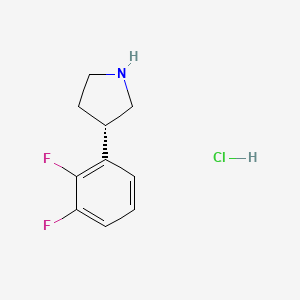
![5-(2-Methylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245837.png)
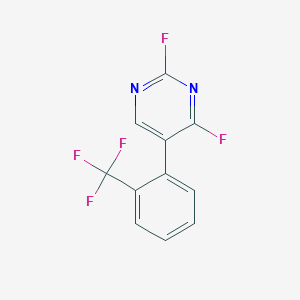
![Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B15245844.png)
![7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B15245850.png)
![(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B15245854.png)
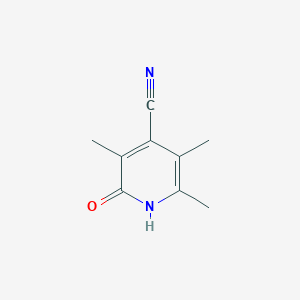
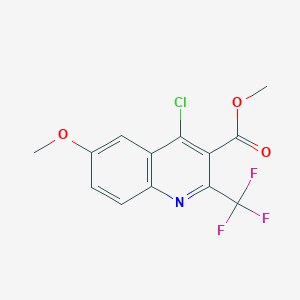
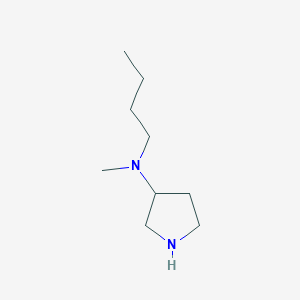
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15245870.png)
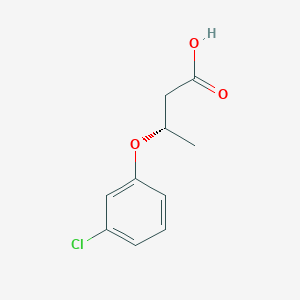
![2-(((Benzyloxy)carbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-YL)acetic acid](/img/structure/B15245879.png)
